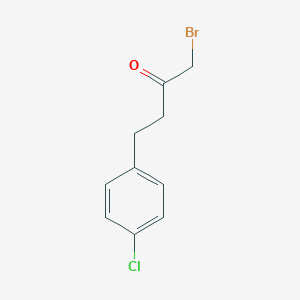
1-Bromo-4-(4-chlorophenyl)butan-2-one
Übersicht
Beschreibung
1-Bromo-4-(4-chlorophenyl)butan-2-one is a chemical compound used in the synthesis of various other compounds . It is an intermediate in the synthesis of 5-(4-Chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol (C377885), which is a hydroxy tebuconazole conjugate . Tebuconazole is an ergosterol biosynthesis inhibitor .
Synthesis Analysis
The synthesis of 1-Bromo-4-(4-chlorophenyl)butan-2-one involves several steps. It is used as an intermediate in the synthesis of 5-(4-Chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol . This compound is a hydroxy tebuconazole conjugate, and tebuconazole is an ergosterol biosynthesis inhibitor .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(4-chlorophenyl)butan-2-one can be found in various chemical databases . It consists of a butan-2-one group with a bromine atom attached to the first carbon and a 4-chlorophenyl group attached to the fourth carbon .Chemical Reactions Analysis
1-Bromo-4-(4-chlorophenyl)butan-2-one is used as a reagent in various chemical reactions . It is particularly useful in the synthesis of tebuconazole, an ergosterol biosynthesis inhibitor .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
1-Bromo-4-(4-chlorophenyl)butan-2-one has been studied for its unique molecular structure. For instance, Lastovickova et al. (2018) analyzed the molecular structure of similar compounds, highlighting the interactions and geometries involved in these molecules, such as the C—Cl⋯Cl type I interactions observed (Lastovickova, La Scala, & Sausa, 2018).
Computational Chemistry Studies
In computational chemistry, Erdogan and Erdoğan (2019) investigated the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including 1-Bromo-4-(4-chlorophenyl)butan-2-one. This study utilized Density Functional Theory (DFT) calculations to understand the chemical species and reactions involved (Erdogan & Erdoğan, 2019).
Reductive Arylation Studies
Citterio (2003) explored the reductive arylation of electron-deficient olefins, including 4-(4-chlorophenyl)butan-2-one. This research provides insights into the chemical reactions and synthesis processes related to this compound (Citterio, 2003).
Resonant Photoionization Spectroscopy
Rondino et al. (2016) conducted studies on the conformational landscape of similar compounds, using resonant two-photon ionization (R2PI) spectroscopy. This study aids in understanding the impact of substituents like chlorine on molecular geometry and interactions (Rondino et al., 2016).
Synthesis and Crystal Structure Studies
Kang et al. (2015) focused on the crystal structure of cyproconazole, a compound related to 1-Bromo-4-(4-chlorophenyl)butan-2-one. Their research provides valuable information on the crystallographic aspects of such compounds (Kang, Kim, Kwon, & Kim, 2015).
Enantiomerically Pure Synthesis
Zhang et al. (2014) developed a procedure for the synthesis of enantiomerically pure derivatives starting from similar compounds. This research is crucial for understanding the synthesis of optically pure enantiomers in chemical compounds (Zhang et al., 2014).
Sigma-2 Ligands and Anticancer Activity
Asong et al. (2019) identified 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one, a compound structurally related to 1-Bromo-4-(4-chlorophenyl)butan-2-one, as a sigma ligand with potential anticancer activities. This highlights the pharmaceutical applications of such compounds (Asong et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-(4-chlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIPMIUCKDMPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-chlorophenyl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



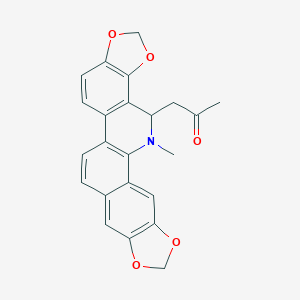
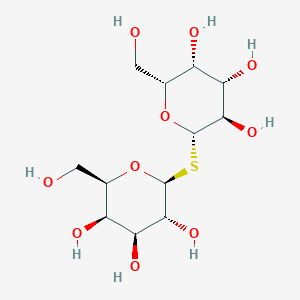
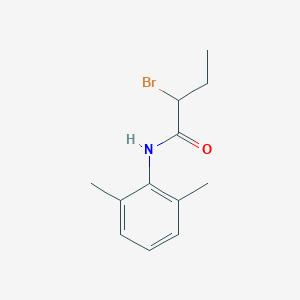
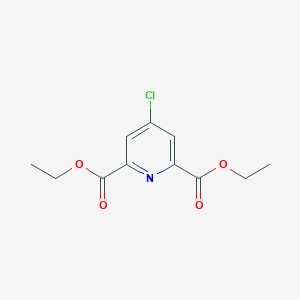
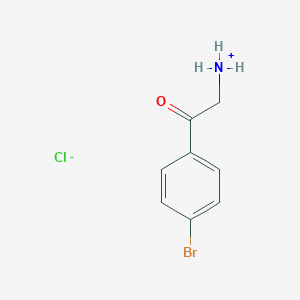
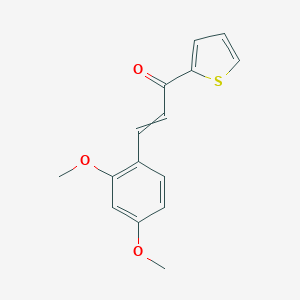
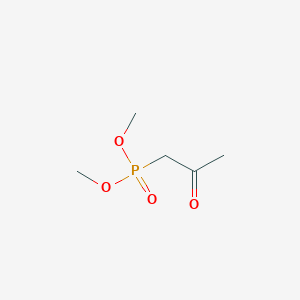
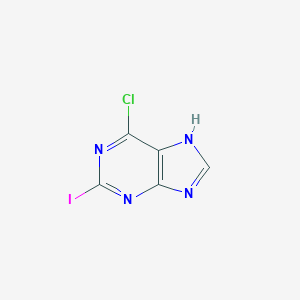
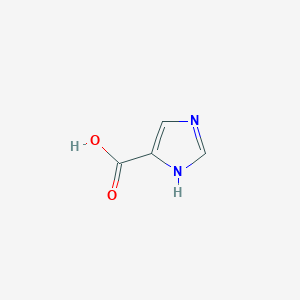
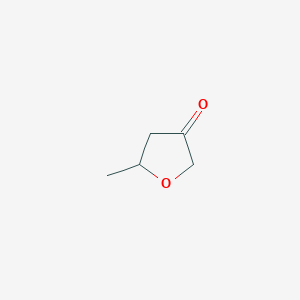
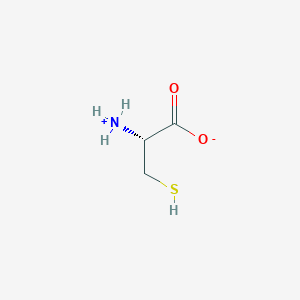
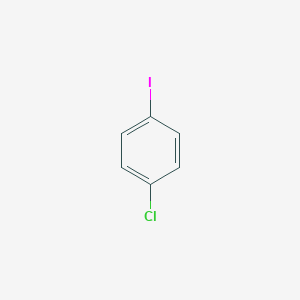
![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)